molecular formula C25H33N5O5Si B13891679 N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide

N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide

Cat. No.: B13891679
M. Wt: 511.6 g/mol
InChI Key: YVTYUVZLWJQPCE-DYVMYPEFSA-N
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Description

N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a purine base, a benzamide moiety, and a furodioxasilin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the furodioxasilin ring: This can be synthesized by reacting a suitable diol with a silicon-containing reagent under acidic or basic conditions.

    Attachment of the purine base: The purine base can be introduced through a nucleophilic substitution reaction, where the furodioxasilin intermediate reacts with a purine derivative.

    Formation of the benzamide moiety: The final step involves the coupling of the purine-furodioxasilin intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the furodioxasilin ring can be oxidized to form a ketone or aldehyde.

    Reduction: The benzamide moiety can be reduced to form an amine.

    Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzamide moiety would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of biological pathways due to its purine base.

    Medicine: As a potential drug candidate for the treatment of diseases involving purine metabolism.

    Industry: As a catalyst or intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors involved in purine metabolism, thereby modulating their activity. The furodioxasilin ring system may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar compounds to N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide include:

    N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]methanamide: Similar structure but with a methanamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.

Properties

Molecular Formula

C25H33N5O5Si

Molecular Weight

511.6 g/mol

IUPAC Name

N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide

InChI

InChI=1S/C25H33N5O5Si/c1-24(2,3)36(25(4,5)6)33-12-16-19(35-36)18(31)23(34-16)30-14-28-17-20(26-13-27-21(17)30)29-22(32)15-10-8-7-9-11-15/h7-11,13-14,16,18-19,23,31H,12H2,1-6H3,(H,26,27,29,32)/t16-,18-,19-,23-/m1/s1

InChI Key

YVTYUVZLWJQPCE-DYVMYPEFSA-N

Isomeric SMILES

CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)C(C)(C)C

Origin of Product

United States

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